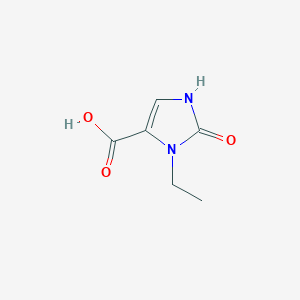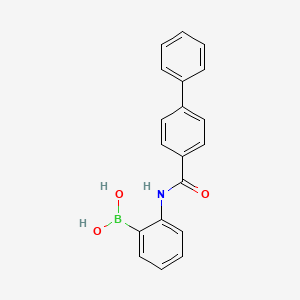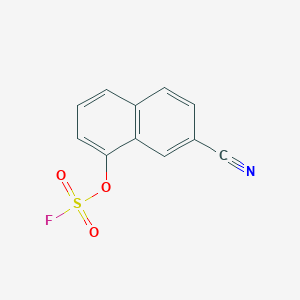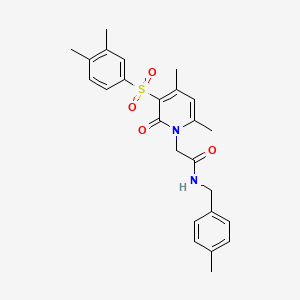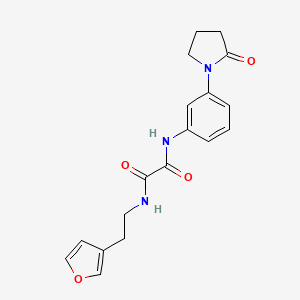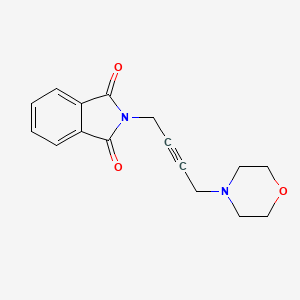
2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C16H16N2O3. It is a derivative of isoindole-1,3-dione, also known as phthalimides . These derivatives are an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of multifunctionalized isoindole-1,3-diones, such as “2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione”, has been reported via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione” includes a fused heterocyclic ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Scientific Research Applications
Synthesis and Chemical Properties
Preparation and Utility of Related Compounds : A study by Klose, Reese, and Song (1997) describes the synthesis of compounds related to 2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione, showcasing their potential as sulfur-transfer agents in organic synthesis (Klose, Reese, & Song, 1997).
Catalytic Systems for Isoindoline Derivatives : Research on the development of greener catalytic systems for synthesizing isoindoline-1,3-dione derivatives was presented by Journal et al. (2019), highlighting the environmental benefits and efficiency of using water extract of onion peel ash in the synthesis process (Journal et al., 2019).
Biomedical Applications
- Xanthine Oxidase Inhibitors : Šmelcerović et al. (2013) evaluated derivatives of morpholine-diones for their inhibitory activity against xanthine oxidase and potential anti-inflammatory effects, suggesting applications in treating conditions like gout and excessive uric acid production (Šmelcerović et al., 2013).
Material Science
- Characterization and Application in Material Science : The structural characterization of isoindoline derivatives, as discussed by Dioukhane et al. (2021), underpins their significance in material science, particularly through the use of 1D, COSY, and HSQC 2D NMR spectroscopy (Dioukhane et al., 2021).
Analytical Chemistry
- Electrochemical Sensing : Karimi-Maleh et al. (2016) demonstrated the use of modified carbon paste electrodes with Pt-Co nanoparticles and a dopamine derivative for the sensitive determination of compounds like N-acetylcysteine, showcasing the compound's potential in enhancing analytical methodologies (Karimi-Maleh et al., 2016).
properties
IUPAC Name |
2-(4-morpholin-4-ylbut-2-ynyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-13-5-1-2-6-14(13)16(20)18(15)8-4-3-7-17-9-11-21-12-10-17/h1-2,5-6H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKPHHNOEWMVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

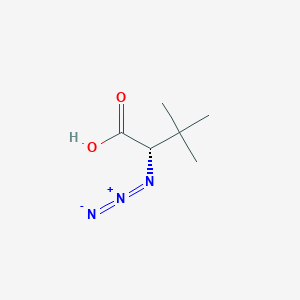
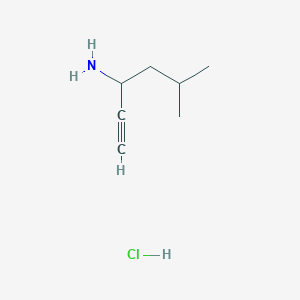
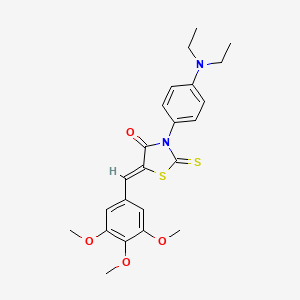
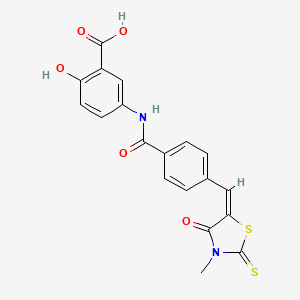
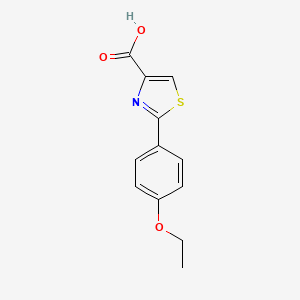
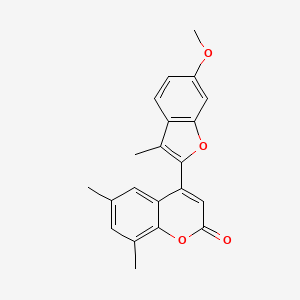
![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)
![5-(4-ethylphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2570236.png)
